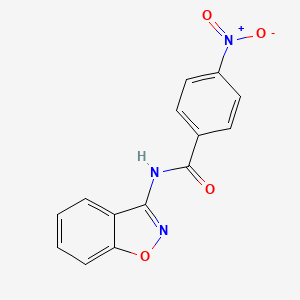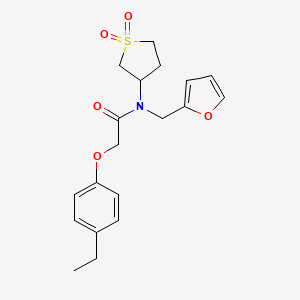![molecular formula C20H23N3O2S B11418427 3-cyclopentyl-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11418427.png)
3-cyclopentyl-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3-cyclopentyl-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the use of cyclopentanone, 3-methoxybenzaldehyde, and thiourea as starting materials. The reaction typically proceeds through a series of condensation and cyclization reactions under controlled temperature and pH conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of different ring structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure .
Aplicaciones Científicas De Investigación
3-cyclopentyl-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Its unique structure allows it to interact with specific biological targets, leading to potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-cyclopentyl-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition of certain biological pathways. For example, it has been shown to disrupt the cell cycle by inhibiting key enzymes involved in cell division . This makes it a potential candidate for the development of new anticancer drugs.
Comparación Con Compuestos Similares
Similar compounds to 3-cyclopentyl-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include other heterocyclic compounds with similar ring structures. Some examples are:
1,3,5-triazines: These compounds have a similar ring structure and are used in various chemical and biological applications.
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms in their ring structure and have shown potential in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which gives it distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H23N3O2S |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
3-cyclopentyl-8-(3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H23N3O2S/c1-25-16-8-4-5-14(9-16)17-10-19(24)23-12-22(15-6-2-3-7-15)13-26-20(23)18(17)11-21/h4-5,8-9,15,17H,2-3,6-7,10,12-13H2,1H3 |
Clave InChI |
ZOACPYVPNKAXIA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11418346.png)


![8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11418373.png)
![7-fluoro-1'-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11418378.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B11418380.png)
![3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418383.png)

![7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418393.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B11418400.png)
![N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B11418402.png)
![N-(furan-2-ylmethyl)-4-hydroxy-9-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11418406.png)
![5-chloro-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11418417.png)
![N-[2-(3-methylphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11418429.png)
